molecular formula C13H9BrN4OS B4459566 N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B4459566
M. Wt: 349.21 g/mol
InChI Key: QFHBWGHCMGDSQG-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with bromine and methyl groups, linked to a benzothiadiazole moiety through a carboxamide group. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridin-2-amine to obtain 5-bromo-6-methylpyridin-2-amine. This intermediate is then reacted with 2,1,3-benzothiadiazole-5-carboxylic acid chloride under appropriate conditions to form the desired carboxamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated intermediates and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles through reactions such as Suzuki cross-coupling.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Amide Bond Formation: The carboxamide group can be involved in further functionalization through amide bond formation with other carboxylic acids or amines.

Common Reagents and Conditions

    Suzuki Cross-Coupling: Typically involves palladium catalysts and arylboronic acids.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling would yield various substituted pyridine derivatives, while oxidation and reduction reactions could modify the functional groups on the benzothiadiazole moiety.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)nicotinamide
  • N-(5-bromo-6-methyl-2-pyridinyl)-2-chloronicotinamide
  • N-(5-bromo-pyridin-2-yl)acetamide

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a brominated pyridine ring and a benzothiadiazole moiety. This structural configuration imparts distinct electronic and steric properties, making it particularly useful in the synthesis of advanced materials and in biological research. Its versatility in undergoing various chemical reactions further enhances its value as a research compound.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c1-7-9(14)3-5-12(15-7)16-13(19)8-2-4-10-11(6-8)18-20-17-10/h2-6H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHBWGHCMGDSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC3=NSN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
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N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
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N-(5-bromo-6-methylpyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

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